molecular formula C11H12FN B2826083 7-Fluoro-1,1-dimethyl-1H-inden-5-amine CAS No. 1936134-98-3

7-Fluoro-1,1-dimethyl-1H-inden-5-amine

Cat. No. B2826083
CAS RN: 1936134-98-3
M. Wt: 177.222
InChI Key: YMPXJEFJASLYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,1-dimethyl-1H-inden-5-amine is a chemical compound with the molecular formula C11H12FN . It is produced by Fluorochem Ltd .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indenamine core, which is a type of polycyclic aromatic hydrocarbon, with a fluorine atom and two methyl groups attached . For a detailed molecular structure, it’s recommended to refer to specialized databases or resources .

Scientific Research Applications

Imaging Agents for Alzheimer's Disease

Fluoro-pegylated chalcones, structurally related to 7-Fluoro-1,1-dimethyl-1H-inden-5-amine, have been synthesized and evaluated for imaging beta-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds, particularly the ones with a dimethylamino group, show promise for detecting beta-amyloid plaques in the brain, offering insights into Alzheimer's diagnosis and progression (Ono et al., 2009).

Photophysical Studies

The photophysical properties of borondipyrromethene (BODIPY) analogues, including those with fluoro and amine substitutions, have been studied for their fluorescence response in various solvents. These studies contribute to our understanding of how structural modifications influence fluorescence properties, relevant for designing fluorescent probes and materials (Qin et al., 2005).

Anticancer Agents

Novel amine derivatives of fluoro-substituted pyridines have been synthesized and screened for their anticancer activity. Certain compounds exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential of fluoro-amine compounds in developing new anticancer agents (Vinayak et al., 2017).

Anion Exchange Polymer Electrolytes

Guanidinium-functionalized polymer electrolytes synthesized via activated fluorophenyl-amine reactions have shown promise for anion exchange applications. This research contributes to the development of materials for energy storage and conversion systems (Kim et al., 2011).

properties

IUPAC Name

7-fluoro-1,1-dimethylinden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-11(2)4-3-7-5-8(13)6-9(12)10(7)11/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPXJEFJASLYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C1C(=CC(=C2)N)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.